Tert-butyl 2-(chlorosulfonyl)ethylcarbamate
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Overview
Description
Tert-butyl 2-(chlorosulfonyl)ethylcarbamate is an organic compound with the molecular formula C7H14ClNO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine .
Preparation Methods
The synthesis of tert-butyl 2-(chlorosulfonyl)ethylcarbamate involves organic synthetic chemistry techniques. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yield . Industrial production methods are similar but scaled up to accommodate larger quantities, often involving continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Tert-butyl 2-(chlorosulfonyl)ethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form tert-butyl carbamate and other by-products.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-(chlorosulfonyl)ethylcarbamate is widely used in scientific research for:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Biomedicine: It is used as a reagent in the development of pharmaceuticals and other biologically active compounds.
Material Science: The compound is utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(chlorosulfonyl)ethylcarbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in organic synthesis to introduce specific functional groups into target molecules .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-(chlorosulfonyl)ethylcarbamate include:
Tert-butyl carbamate: Used in similar organic synthesis applications but lacks the chlorosulfonyl group, making it less reactive.
Tert-butyl N-(2-chlorosulfonyl)ethylcarbamate: A closely related compound with similar reactivity and applications.
This compound is unique due to its specific functional groups, which provide distinct reactivity and versatility in organic synthesis .
Biological Activity
Tert-butyl 2-(chlorosulfonyl)ethylcarbamate is a compound of increasing interest due to its notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group connected to a carbamate moiety, which is further linked to a chlorosulfonyl group. The molecular formula is C₉H₁₈ClNO₄S, with a molecular weight of approximately 253.76 g/mol. The presence of the chlorosulfonyl group enhances its electrophilic character, making it a candidate for various chemical reactions and biological interactions.
Mechanisms of Biological Activity
-
Inhibition of Oxidative Phosphorylation :
This compound has been shown to inhibit oxidative phosphorylation (OXPHOS), leading to decreased ATP production in cancer cell lines. This property makes it a potential candidate for cancer therapy, particularly against pancreatic cancer cells, where it exhibits significant cytotoxicity. -
Cytochrome P450 Inhibition :
The compound acts as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which are critical for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting its relevance in drug-drug interactions. -
Enzyme Interaction Studies :
Interaction studies suggest that this compound can effectively bind to specific enzymes, altering their activity and potentially leading to significant biological effects. This characteristic is crucial for understanding its therapeutic applications.
Case Study 1: Anti-Cancer Activity
A study investigating the effects of this compound on pancreatic cancer cells demonstrated that the compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the disruption of mitochondrial function and ATP depletion. The compound showed IC50 values in the low micromolar range, indicating potent anti-cancer activity.
Case Study 2: Pharmacokinetic Implications
Research on the inhibition of cytochrome P450 enzymes revealed that co-administration of this compound with other pharmaceuticals could lead to altered drug metabolism. For instance, the inhibition of CYP2C19 may enhance the effects or toxicity of drugs metabolized by this enzyme, necessitating careful consideration in clinical settings.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
Tert-butyl (R)-(1-(4-(chlorosulfonyl)phenyl)ethyl)carbamate | Chlorosulfonyl group attached to phenyl | Selective growth inhibition in pancreatic cancer |
Tert-butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate | Bromophenyl substituent | Potential anti-cancer properties through enzyme inhibition |
Tert-butyl (4-methoxyphenyl)aminosulfonylcarbamate | Methoxy substitution | Variations in enzyme interaction profiles |
Properties
IUPAC Name |
tert-butyl N-(2-chlorosulfonylethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEAZBVTZGTIEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590810 |
Source
|
Record name | tert-Butyl [2-(chlorosulfonyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134019-73-1 |
Source
|
Record name | tert-Butyl [2-(chlorosulfonyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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